molecular formula C10H9FO4 B092184 Dimethyl 5-fluoroisophthalate CAS No. 17449-48-8

Dimethyl 5-fluoroisophthalate

Cat. No. B092184
CAS RN: 17449-48-8
M. Wt: 212.17 g/mol
InChI Key: XEOLLJWHFPBAMQ-UHFFFAOYSA-N
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Description

Dimethyl 5-fluoroisophthalate is a chemical compound that serves as a versatile intermediate in the synthesis of various polymeric and small molecule systems. While the provided data does not directly discuss dimethyl 5-fluoroisophthalate, it does provide insights into the synthesis, properties, and applications of structurally related dimethyl isophthalate derivatives. These derivatives include hyperbranched polyesters, phthalocyanine complexes, and fluorogenic substrates for proteinases, which can offer a perspective on the potential reactivity and utility of dimethyl 5-fluoroisophthalate.

Synthesis Analysis

The synthesis of dimethyl isophthalate derivatives typically involves condensation polymerization or substitution reactions. For instance, hyperbranched polyesters are synthesized from dimethyl 5-(2-hydroxyethoxy)isophthalate through melt condensation polymerization, which exhibits unique molecular weight growth characteristics due to intramolecular cyclization and ester interchange reactions . Similarly, phthalocyanine complexes are prepared by reacting dimethyl 5-hydroxyisophthalate with dicyanonitrobenzene derivatives in the presence of potassium carbonate . These methods suggest that dimethyl 5-fluoroisophthalate could also be used in similar synthetic routes to produce novel materials.

Molecular Structure Analysis

The molecular structure of dimethyl isophthalate derivatives is characterized by the presence of substituents on the isophthalate moiety, which can influence the overall geometry and electronic properties of the molecule. For example, the introduction of oxyisophthalate groups in phthalocyanines alters their electron transfer properties . The crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate reveal how substituents affect the planarity of the carboxylate groups and the overall molecular conformation . These findings can be extrapolated to predict the structural aspects of dimethyl 5-fluoroisophthalate.

Chemical Reactions Analysis

Dimethyl isophthalate derivatives participate in various chemical reactions, including polymerization, substitution, and Claisen rearrangement. The synthesis of hyperbranched polyesters involves cyclization and core-termination reactions , while the formation of phthalocyanine complexes includes nucleophilic substitution reactions . The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy)isophthalate demonstrates the compound's ability to undergo rearrangement under specific conditions . These reactions highlight the reactivity of the isophthalate moiety, which could be relevant for dimethyl 5-fluoroisophthalate.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl isophthalate derivatives are influenced by their molecular structure. Hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are soluble in common organic solvents and have low intrinsic viscosities . The electron transfer properties of phthalocyanine complexes are studied using voltammetric and spectroelectrochemical measurements . The crystal structures provide insights into the supramolecular interactions and hydrogen bonding patterns . These properties are essential for understanding the behavior of dimethyl 5-fluoroisophthalate in various environments and applications.

Scientific Research Applications

Synthesis and Chemical Applications

Dimethyl 5-fluoroisophthalate serves as a crucial intermediate in the synthesis of complex molecules and materials. For instance, it has been utilized in the formation of model complexes for macrocyclic gold compounds, showcasing its role in advancing gold(I) chemistry (Wiedemann et al., 2009). Additionally, its involvement in the Claisen rearrangement process highlights its significance in organic synthesis, offering pathways to novel compounds with improved yields and optical activity insights (Pen, 2014).

Environmental Interactions and Degradation

Research has also focused on the environmental interactions and biodegradation of dimethyl phthalate esters, including Dimethyl 5-fluoroisophthalate. Studies on its interaction with trypsin provide insights into its potential toxicological effects, shedding light on the hydrophobic interactions that lead to conformational changes in proteins (Wang, Zhang, & Wang, 2015). Furthermore, the degradation by microbial strains isolated from mangrove sediments emphasizes the ecological aspects of its breakdown and the specificity of fungal esterases in the hydrolysis process (Luo et al., 2012).

Material Science and Polymer Research

In the realm of material science, Dimethyl 5-fluoroisophthalate contributes to the development of novel materials, such as in the synthesis of metallophthalocyanines. These compounds exhibit significant electrochemical and spectroelectrochemical properties, useful for applications in dyes and pigments (Köksoy et al., 2015). The substance's role in creating fluorescent amino acids for studying protein interactions further demonstrates its utility in bioorganic chemistry and fluorescence-based molecular switches (Summerer et al., 2006).

Safety And Hazards

Dimethyl 5-fluoroisophthalate is associated with several hazards. It’s harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

dimethyl 5-fluorobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOLLJWHFPBAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398745
Record name DIMETHYL 5-FLUOROISOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-fluoroisophthalate

CAS RN

17449-48-8
Record name DIMETHYL 5-FLUOROISOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17449-48-8
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